molecular formula C23H24N4O2S B2422502 2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)propanamide CAS No. 1185070-20-5

2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)propanamide

Cat. No. B2422502
CAS RN: 1185070-20-5
M. Wt: 420.53
InChI Key: PVVDJYUKFFFNRS-UHFFFAOYSA-N
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Description

The compound “2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)propanamide” is a derivative of 2,3-dihydroimidazo[1,2-c]quinazoline . It’s part of a novel design approach for cancer drug development, where HDAC inhibitory functionality is incorporated into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors .


Synthesis Analysis

The compound was synthesized as part of a series of compounds designed to inhibit both PI3K and HDAC . These compounds showed inhibitory activities against PI3K and HDAC .


Chemical Reactions Analysis

The compound is part of a series of compounds that were synthesized and showed inhibitory activities against PI3K and HDAC . The representative dual PI3K/HDAC inhibitors showed potent antiproliferative activities against K562 and Hut78 in cellular assays .

Mechanism of Action

Target of Action

The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

The compound acts as a dual inhibitor, blocking the activities of both PI3K and HDAC . By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the signaling pathways that promote cell proliferation and survival . The inhibition of HDAC leads to an increase in the acetylation of histones, which can result in a more relaxed chromatin structure and an increase in gene expression .

Biochemical Pathways

The compound affects the PI3K/AKT signaling pathway and the regulation of gene expression through histone acetylation . By inhibiting PI3K, it disrupts the activation of AKT and other downstream effectors, affecting cell proliferation, survival, differentiation, and migration . The inhibition of HDAC alters the acetylation status of histones, affecting the structure of the chromatin and the regulation of gene expression .

Pharmacokinetics

The development of pi3k inhibitors from novel compound classes should lead to differential pharmacological and pharmacokinetic profiles .

Result of Action

The compound shows potent antiproliferative activities against certain cancer cell lines . By inhibiting PI3K and HDAC, it disrupts key cellular processes and signaling pathways, leading to the inhibition of cell proliferation and potentially inducing cell death .

properties

IUPAC Name

N-(3-methylphenyl)-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-4-8-19-22(29)27-20(25-19)17-11-5-6-12-18(17)26-23(27)30-15(3)21(28)24-16-10-7-9-14(2)13-16/h5-7,9-13,15,19H,4,8H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVDJYUKFFFNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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